Enantiomer-Specific Potency: (R)-DI-87 vs. (S)-DI-87 in dCK Inhibition
DI-87 exists as two enantiomers, with the (R)-form being the active pharmaceutical ingredient. In CEM T-ALL cells, (R)-DI-87 inhibits dCK with an IC50 of 3.15 nM, whereas the (S)-enantiomer exhibits a significantly higher IC50 of 468 nM, demonstrating a 149-fold difference in potency [1]. This stark enantiomeric specificity underscores the necessity of using the correct stereoisomer for experimental and therapeutic applications.
| Evidence Dimension | dCK inhibition (IC50) |
|---|---|
| Target Compound Data | (R)-DI-87: 3.15 nM |
| Comparator Or Baseline | (S)-DI-87: 468 nM |
| Quantified Difference | 149-fold higher potency for (R)-enantiomer |
| Conditions | CEM T-ALL cells; in vitro dCK activity assay |
Why This Matters
Procurement of the correct enantiomer is critical for achieving on-target dCK inhibition; use of racemic or incorrect stereoisomer will result in substantial loss of potency.
- [1] Poddar S, Capparelli EV, Rosser EW, et al. Development and Preclinical Pharmacology of a Novel dCK Inhibitor, DI-87. Biochem Pharmacol. 2020;172:113742. View Source
